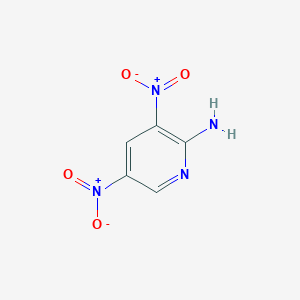

3,5-Dinitropyridin-2-amine

Cat. No. B182607

M. Wt: 184.11 g/mol

InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05412097

Procedure details

A mixture of 2-amino-3,5-dinitropyridine (5.32 g, 28.9 mmol), THF (100 mL), methanol (250 mL) and Raney-nickel (3 mL of a 1:1 suspension in H2O) was stirred under H2 (1 atm.) was stirred for 5 h. The reaction mixture was quickly filtered into a receiving flask containing 5 mL of conc. HCl and the solvent was removed in vacuo at r.t. To this crude 2,3,5-triaminopyridine.HCl was added valetic acid (9.43 mL, 86.7 mmol) and polyphosphoric acid (100 mL) and this mixture was heated to 95° C. for 6 h. The warmed mixture was poured into stirred ice-H2O (200 mL) and this mixture was cooled and neutralized (to pH 4) by the addition of conc. NH4OH. Extraction with EtOAc (3×75 mL), concentration, and purification (SiO2, 5% MeOH/EtOAc) gave 6-[(1-oxopentyl)amino)]-2-butylimidazo[4,5-b]pyridine as a solid. Step 3: Preparation of 2-butyl-3-[2'-(N-tert-butylaminosulfonyl)[1,1']-biphenyl-4-yl]methyl-6-[(1-oxopentyl)amino)]-3H-imidazo[4,5-b]pyridine

[Compound]

Name

acid

Quantity

9.43 mL

Type

reactant

Reaction Step Two

[Compound]

Name

polyphosphoric acid

Quantity

100 mL

Type

reactant

Reaction Step Two

[Compound]

Name

ice H2O

Quantity

200 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:14]1[CH2:18]O[CH2:16][CH2:15]1.Cl.[NH4+].[OH-].[CH3:22]O>O.[Ni]>[CH2:14]([C:18]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2)[CH2:15][CH2:16][CH3:22] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.32 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

acid

|

|

Quantity

|

9.43 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

polyphosphoric acid

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ice H2O

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred under H2 (1 atm.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for 5 h

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was quickly filtered into a receiving flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 5 mL of conc. HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo at r.t

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The warmed mixture was poured

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this mixture was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

with EtOAc (3×75 mL), concentration, and purification (SiO2, 5% MeOH/EtOAc)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C=1NC=2C(=NC=CC2)N1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |